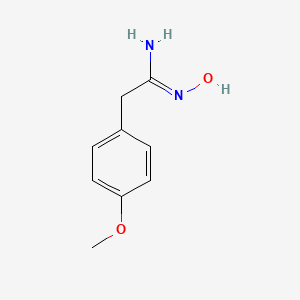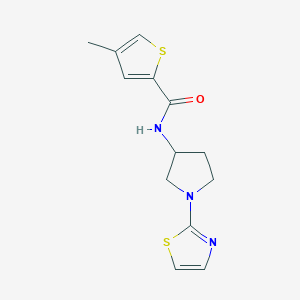![molecular formula C25H31ClN4O2S B2418571 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 720667-82-3](/img/structure/B2418571.png)
2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a triazole ring, a chlorophenoxy group, and an acetamide group . The compound has a molecular formula of C25H31ClN4O2S and a molecular weight of 487 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazole ring, chlorophenoxy group, and acetamide group each contribute to the overall structure and properties of the molecule .Scientific Research Applications
Antiviral and Virucidal Activity
- Derivatives of this compound have shown potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating antiviral and virucidal capabilities (Wujec et al., 2011).
Antibacterial and Anti-Enzymatic Potential
- Synthesized derivatives of this compound have demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Anti Microbial Screening
- Certain derivatives have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showing a wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011).
Antimicrobial Agents
- N-substituted derivatives have been synthesized and tested for their in vitro antibacterial activity against various bacterial strains, indicating potent antimicrobial properties (Baviskar et al., 2013).
Anti-exudative Properties
- Research on pyrolin derivatives of this compound has shown significant anti-exudative properties, indicating potential therapeutic applications (Chalenko et al., 2019).
Antioxidant Ability
- A derivative of this compound has demonstrated 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, suggesting its use as an antioxidant (Šermukšnytė et al., 2022).
CNS Activity
- Derivatives of this compound were investigated to determine their effect on the central nervous system in mice, suggesting potential CNS-related therapeutic applications (Maliszewska-Guz et al., 2005).
Anti-Inflammatory Activity
- Synthesized derivatives have shown promising anti-inflammatory activity in animal models, indicating their potential as anti-inflammatory agents (Karande et al., 2017).
Anticancer Properties
- Some derivatives exhibited anticancer activity against a variety of cancer types, suggesting a potential role in cancer treatment (Ostapiuk et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-[[4-butyl-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2S/c1-3-5-7-19-8-12-21(13-9-19)27-24(31)18-33-25-29-28-23(30(25)16-6-4-2)17-32-22-14-10-20(26)11-15-22/h8-15H,3-7,16-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJXSWZXNVSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)



![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)


![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)
![1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2418504.png)
![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)